5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the pyridin-2(1H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one typically involves the bromination of a suitable pyridine precursor followed by the introduction of the 3-methylbut-2-en-1-yl group. One common method involves the following steps:
Bromination: The pyridine precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position.
Alkylation: The brominated pyridine is then reacted with 3-methylbut-2-en-1-yl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.
Oxidation: Formation of oxidized products such as pyridine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinone: Lacks the 3-methylbut-2-en-1-yl group.
1-(3-Methylbut-2-en-1-yl)pyridin-2(1H)-one: Lacks the bromine atom.
5-Chloro-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and the 3-methylbut-2-en-1-yl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-1-(3-methylbut-2-enyl)pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
MHCUAIYPQVKKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C=CC1=O)Br)C |
Origin of Product |
United States |
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